N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
Description
N'-[2-(4-Fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic small molecule characterized by a hybrid structure combining a fluorophenyl group, a morpholine ring, and a 5-methyl-1,2-oxazole moiety linked via an ethanediamide bridge. The 5-methyl-1,2-oxazol-3-yl group is a critical pharmacophore observed in antiviral and anticancer agents, as seen in related compounds .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4/c1-12-10-16(22-27-12)21-18(25)17(24)20-11-15(23-6-8-26-9-7-23)13-2-4-14(19)5-3-13/h2-5,10,15H,6-9,11H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIZZEDWGFOHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorophenylacetic acid with morpholine to form an intermediate, which is then reacted with 5-methyl-1,2-oxazole-3-carboxylic acid to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl ring, using reagents like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Shared Pharmacophores
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-{7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl}phenyl)urea ()
- Structure : Features a tert-butyl-substituted oxazole, morpholine-ethoxy linker, and urea backbone.
- Activity : Approved as an antineoplastic agent, targeting kinase pathways .
- Comparison: Replacing the urea with an ethanediamide linker in the target compound may alter hydrogen-bonding interactions and bioavailability.
2.1.2. [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-ethyl-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]azanium ()
- Structure : Contains a 5-methyl-1,2-oxazol-3-yl group and a benzodioxin moiety.
- Comparison : The target compound’s morpholine and fluorophenyl groups may confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to the benzodioxin system .
Functional Analogues with Divergent Scaffolds
N-(diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide ()
Isoxazolemethylthio Derivatives ()
- Structure : Includes 5-methyl-1,2-oxazole linked to thioether and benzamide groups.
- Activity : Investigated for cancer, viral infections, and thrombotic disorders .
- Comparison : The thioether moiety in these analogs may improve membrane permeability relative to the target compound’s ethanediamide bridge .
Pharmacological Activity and Structure-Activity Relationships (SAR)
Antiviral Activity
Compounds with 5-methyl-1,2-oxazol-3-yl groups, such as those in and , exhibit strong binding to MPXV proteins (docking scores: -10.5 to -12.3 kcal/mol).
Anticancer Activity
The morpholine ring in ’s analog contributes to kinase inhibition (e.g., PI3K/AKT/mTOR pathways).
Key SAR Insights
- Oxazole Substituents : Methyl groups (target compound) vs. tert-butyl () balance steric effects and solubility.
- Linker Flexibility : Ethanediamide (target) vs. urea () or sulfonamide () alters hydrogen-bonding capacity and metabolic stability.
- Aromatic Systems : Fluorophenyl (target) vs. chloropyridine () influences π-π stacking and target selectivity.
Comparative Data Table
*Calculated based on IUPAC name.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
